molecular formula C23H18BrN3O2 B2879877 2-amino-3-(4-bromobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide CAS No. 898417-03-3

2-amino-3-(4-bromobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide

Cat. No. B2879877
CAS RN: 898417-03-3
M. Wt: 448.32
InChI Key: DPPZUUVIAWAFOI-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as BRD-9424, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Photoluminescence Applications

Research on related indolizine compounds, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, has shown unusual blue-shifted acid-responsive photoluminescence behavior. These compounds exhibit dramatic blue shifts in fluorescence emission when protonated, a property that can be utilized in designing pH-sensitive optical materials. Efficient synthesis methods have been developed to make variously substituted versions of this nucleus, enabling the tuning of optical and pH effects for potential applications in sensors and imaging technologies (Outlaw et al., 2016).

Antimicrobial and Anticancer Applications

Another area of application for similar indolizine derivatives involves antimicrobial and anticancer activities. For example, new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested for their antimicrobial activity. These compounds show promise in developing new antimicrobial agents (Abunada et al., 2008). Additionally, some indole derivatives have been synthesized with significant antimicrobial activities, suggesting their potential as drug candidates (Salman et al., 2015).

Synthesis of Derivatives for Biological Applications

A novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives has been reported, highlighting the versatility of these compounds. This synthetic pathway opens up possibilities for creating a range of derivatives with potential biological applications, including as lead compounds in drug discovery (Ziyaadini et al., 2011).

Antituberculosis and Anticancer Agents

Research has also been conducted on substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides for their in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. These studies provide a foundation for further exploration of indolizine derivatives as multifunctional therapeutic agents (Mahanthesha et al., 2022).

properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c1-14-5-4-6-17(13-14)26-23(29)19-18-7-2-3-12-27(18)21(20(19)25)22(28)15-8-10-16(24)11-9-15/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPZUUVIAWAFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-bromobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide

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